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Compound of Interest

Compound Name:
3-[(4-Methylpiperazin-1-

yl)methyl]aniline

Cat. No.: B170485 Get Quote

This technical guide provides a comprehensive overview of the chemical and biological data for

compounds corresponding to the molecular formula C12H19N3. The information is tailored for

researchers, scientists, and drug development professionals, with a focus on quantitative data,

experimental methodologies, and the visualization of key processes. The compounds are

categorized into three main classes: Benzamidine Derivatives, Piperidine Derivatives, and

Thiourea Derivatives.

Benzamidine Derivatives
One of the potential isomers identified is N'-(2-(dimethylamino)ethyl)-4-

methylbenzenecarboximidamide. While experimental data for this specific compound is limited

in publicly available literature, computational data provides some insight into its properties.

Quantitative Data
A summary of the predicted physicochemical properties for N'-(2-(dimethylamino)ethyl)-4-

methylbenzenecarboximidamide is presented below.
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Property Value

Molecular Formula C12H19N3

IUPAC Name
N'-[2-(dimethylamino)ethyl]-4-

methylbenzenecarboximidamide

Monoisotopic Mass 205.1579 Da

Predicted XlogP 1.3

Table 1: Predicted Physicochemical Properties of N'-(2-(dimethylamino)ethyl)-4-

methylbenzenecarboximidamide.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of N'-(2-

(dimethylamino)ethyl)-4-methylbenzenecarboximidamide are not readily available in the

reviewed literature. A general synthetic approach could involve the reaction of a corresponding

benzonitrile with N,N-dimethylethylenediamine.

Biological Activity
The biological activity of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide has not

been extensively characterized. However, related benzamidine structures are known to exhibit

a range of biological activities, including enzyme inhibition.

Piperidine Derivatives
The piperidine derivative, 4-(3-aminopropyl)-1-benzylpiperidine, is another potential isomer of

C12H19N3. While specific data for this compound is scarce, information on the closely related

compound, 4-benzylpiperidine (C12H17N), provides valuable insights.

Quantitative Data
No specific quantitative data for 4-(3-aminopropyl)-1-benzylpiperidine was found. However, for

the related compound 4-benzylpiperidine, it is known to act as a monoamine releasing agent

and a weak monoamine oxidase (MAO) inhibitor.
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Experimental Protocols
Synthesis of 4-Benzylpiperidine (General Approach):

A common synthetic route to 4-benzylpiperidine involves the reaction of 4-cyanopyridine with

toluene to form 4-benzylpyridine, followed by the catalytic hydrogenation of the pyridine ring.[1]

Proposed Synthesis of 4-(3-aminopropyl)-1-benzylpiperidine:

A potential synthetic route could involve the modification of 4-benzylpiperidine. For instance, a

protected aminopropyl group could be introduced at the 4-position, followed by deprotection.

Alternatively, a similar strategy to the synthesis of 1,4-bis(3-aminopropyl)piperazine could be

adapted, which involves the reaction of a suitable piperazine derivative with a protected

aminopropyl halide followed by deprotection.[2][3]

Biological Activity
The biological activity of 4-(3-aminopropyl)-1-benzylpiperidine is not well-documented.

However, based on its structural similarity to 4-benzylpiperidine, it may exhibit activity as a

monoamine releasing agent or MAO inhibitor.[1] Derivatives of N-benzylpiperidin-4-one have

been reported to possess antimicrobial and antioxidant activities.[4][5]

Thiourea Derivatives
A significant class of compounds with the molecular formula C12H19N3 are thiourea

derivatives. These compounds have been the subject of more extensive research, with

documented synthesis methods, biological activities, and experimental protocols. A

representative compound in this class is 1-(2,4-dimethylphenyl)-3-(2-iminoethyl)thiourea.

Quantitative Data
Thiourea derivatives have demonstrated a range of biological activities, with quantitative data

available for their antimicrobial, antioxidant, and enzyme inhibitory effects.
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Compound
Class

Biological
Activity

Assay
Result
(MIC/IC50)

Reference(s)

Dimethylphenyl

Thioureas
Antibacterial

Broth

Microdilution
2 - 32 µg/mL [6]

Phenylthioureas
Antioxidant

(DPPH)
DPPH Assay 0.710 - 11.0 mM [7]

Phenylthioureas
Antioxidant

(ABTS)
ABTS Assay 0.044 - 2.40 mM [7]

Substituted

Thioureas
Urease Inhibition - - [8][9]

Substituted

Thioureas

Cholinesterase

Inhibition
Ellman's Assay 50 - 63 µg/mL [10]

Table 2: Summary of Quantitative Biological Activity Data for Thiourea Derivatives.

Experimental Protocols
The synthesis of N,N'-disubstituted thioureas is typically achieved through the nucleophilic

addition of an amine to an isothiocyanate. The reaction is generally carried out in a suitable

solvent like acetone or ethanol.[7]
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Reactants Reaction Conditions

Product

Dimethylphenyl
isothiocyanate

N-(Dimethylphenyl)-N'-R-thiourea
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Solvent

(e.g., Acetone, Ethanol)
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General synthesis of N,N'-disubstituted thioureas.

This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a bacterium.

Protocol:

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g.,

Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a

concentration of approximately 5 x 10^5 CFU/mL.

Serial Dilution of Test Compound: The thiourea derivative is serially diluted in the broth

medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound at which no

visible bacterial growth is observed.[6]
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Workflow for MIC determination.

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol or ethanol is prepared.

Reaction Mixture: The thiourea derivative is mixed with the DPPH solution.

Incubation: The mixture is incubated in the dark at room temperature for a specified time

(e.g., 30 minutes).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (typically around 517 nm) using a spectrophotometer.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is

calculated by comparing the absorbance of the sample with that of a control (DPPH solution

without the test compound). The IC50 value, the concentration of the compound that

scavenges 50% of the DPPH radicals, is then determined.[7][11]
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This assay is used to evaluate the potential of compounds to inhibit the activity of the urease

enzyme.

Protocol:

Enzyme and Substrate Preparation: A solution of urease and a solution of urea (the

substrate) are prepared in a suitable buffer.

Reaction Mixture: The thiourea derivative is pre-incubated with the urease solution.

Initiation of Reaction: The reaction is initiated by adding the urea solution.

Measurement of Ammonia Production: The activity of urease is determined by measuring the

rate of ammonia production, often using the Berthelot method (indophenol formation), which

can be quantified spectrophotometrically.

Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the

enzyme activity in the presence and absence of the inhibitor. The IC50 value is then

determined.[8]

Signaling Pathways and Mechanisms of Action
While specific signaling pathways for C12H19N3 thiourea derivatives are not fully elucidated,

the biological activities of thioureas are often attributed to their ability to chelate metal ions,

interact with sulfhydryl groups in proteins, and scavenge reactive oxygen species. In the

context of antibacterial activity, some thiourea derivatives have been suggested to inhibit DNA

gyrase, an essential bacterial enzyme.[12] For enzyme inhibition, the thiourea moiety can

interact with the active site of enzymes like urease and cholinesterases.[8][10]
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Potential mechanisms of action for thiourea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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